2-(4-chlorophenoxy)-2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)propanamide
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Overview
Description
2-(4-chlorophenoxy)-2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a chlorophenoxy group, a phenylpyrimidinyl group, and a propanamide backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chlorophenoxy Intermediate: The reaction begins with the chlorination of phenol to form 4-chlorophenol, which is then reacted with an appropriate alkylating agent to introduce the chlorophenoxy group.
Introduction of the Pyrimidinyl Group: The next step involves the synthesis of the 2-phenylpyrimidin-5-yl intermediate. This can be achieved through a series of condensation reactions involving appropriate precursors such as benzaldehyde and guanidine.
Coupling of Intermediates: The final step involves coupling the chlorophenoxy intermediate with the pyrimidinyl intermediate under suitable conditions, such as using a base and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired propanamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to modify the functional groups.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide
- 2-(4-chlorophenoxy)-2-methyl-N-(2-(2-pyridin-5-yl)ethyl)propanamide
Uniqueness
2-(4-chlorophenoxy)-2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O2/c1-22(2,28-19-10-8-18(23)9-11-19)21(27)24-13-12-16-14-25-20(26-15-16)17-6-4-3-5-7-17/h3-11,14-15H,12-13H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWSNTZZIWHZCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCC1=CN=C(N=C1)C2=CC=CC=C2)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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